molecular formula C16H23BrN2O3S B2407954 3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide CAS No. 1797971-57-3

3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2407954
CAS No.: 1797971-57-3
M. Wt: 403.34
InChI Key: FELBFBRAKMAMOC-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide is a synthetic small molecule with a molecular formula of C 17 H 25 BrN 2 O 3 S and a molecular weight of 417.36 g/mol. This compound features a 2-bromophenyl group linked to a propanamide chain, which is connected to a N -(methylsulfonyl)piperidin-4-ylmethyl moiety. The presence of the bromophenyl group may make it a potential intermediate in metal-catalyzed cross-coupling reactions, a common application for such brominated aromatics in medicinal chemistry . The methylsulfonyl-piperidine group is a significant structural feature found in compounds investigated for various biological activities, including the inhibition of protein-protein interactions . This product is intended for Research Use Only (RUO) and is a valuable chemical tool for medicinal chemists and chemical biologists. It is suitable for building compound libraries, exploring structure-activity relationships (SAR), and investigating novel mechanisms of action in early-stage drug discovery. Researchers can utilize it as a key intermediate in the synthesis of more complex molecules or as a probe for identifying new biological targets. Its structural characteristics suggest potential for cell-based phenotypic screening or as a starting point for the development of enzyme inhibitors. Specific research applications must be determined and validated by the qualified researcher.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3S/c1-23(21,22)19-10-8-13(9-11-19)12-18-16(20)7-6-14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELBFBRAKMAMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide typically involves multiple steps:

  • Bromination of Benzene: : The initial step involves the bromination of benzene to form 2-bromobenzene. This is achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

  • Formation of Piperidine Derivative: : The next step involves the synthesis of the piperidine derivative. This can be done by reacting piperidine with methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base like triethylamine (Et₃N) to form 1-(methylsulfonyl)piperidine.

  • Coupling Reaction: : The final step is the coupling of 2-bromobenzene with the piperidine derivative. This is typically achieved through a nucleophilic substitution reaction, where the bromine atom is replaced by the piperidine derivative in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an amine.

  • Substitution: : The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Amine derivatives of the propanamide moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has been studied for its biological activities, particularly its potential as an anticancer agent and its effects on various enzymatic pathways.

Anticancer Properties

Research indicates that compounds similar to 3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide may exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related sulfonamide compounds can inhibit cell growth in breast cancer (MCF7), colon cancer (HCT116), and other cancer types by inducing apoptosis and necrosis in cancer cells .

Enzyme Inhibition

The compound's structure allows for interaction with specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may inhibit enzymes linked to cancer progression and inflammation, potentially impacting cell proliferation and survival .

Case Studies

A comprehensive review of literature reveals multiple case studies highlighting the efficacy of similar sulfonamide compounds:

StudyCompoundTargetFindings
1-(alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-onesVarious cancer cell linesExhibited potent antiproliferation properties with a selectivity index towards normal cells.
1,3-Diarylpyrazolyl-acylsulfonamidesMycobacterium tuberculosisShowed significant anti-tuberculosis activity targeting cell wall biosynthesis.
New sulfonamide derivativesMultiple cancer typesInduced apoptosis in human cancer cell lines, demonstrating cytotoxic activity.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide would depend on its specific application. Generally, the bromophenyl group can interact with aromatic binding sites, while the piperidine ring can engage in hydrogen bonding or hydrophobic interactions with biological targets. The methylsulfonyl group may enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    3-(2-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide: Similar structure but with a fluorine atom instead of bromine.

    3-(2-iodophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s binding affinity and selectivity in biological systems.

Biological Activity

3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a bromophenyl group and a piperidine moiety with a methylsulfonyl substitution, which may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines are ongoing.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives, including those related to the target compound. The results indicated promising activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli100 µg/mL
This compoundStaphylococcus aureusTBD

The exact mechanisms through which this compound exerts its biological effects are yet to be fully elucidated. However, compounds with similar structures often interact with bacterial cell membranes or inhibit key metabolic pathways.

Case Studies

Several case studies have been conducted to assess the efficacy of related compounds:

  • Study on Antimicrobial Efficacy : A recent study examined the activity of synthesized derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives exhibited activity comparable to standard antibiotics like ampicillin .
  • Cytotoxicity Assessment : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide, and how can reaction yields be improved?

  • Methodology : The compound’s synthesis can be optimized via multi-step reactions involving bromophenyl intermediates and piperidinylmethylamine precursors. Key steps include:

  • Amide bond formation : Use propionic anhydride under reflux with an inert gas (e.g., argon) to minimize side reactions .
  • Purification : Employ column chromatography or recrystallization (e.g., using 2-propanol/oxalic acid) to isolate the product, achieving ~80% yield .
  • Safety : Follow protocols for handling brominated aromatics (e.g., H303/H313/H333 hazard codes) and use PPE (gloves, eye protection) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Analyze aromatic protons (δ 7.40–7.24 ppm for bromophenyl), sulfonyl group resonance (δ 3.78 ppm for methylsulfonyl), and piperidine backbone signals (δ 2.78–1.81 ppm) .
  • GC/MS : Confirm molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal lattice parameters (triclinic system, P1 space group) for structural validation, leveraging data from analogous brominated sulfonamides .

Q. What safety protocols are critical during handling and storage?

  • Hazards : Brominated compounds may cause respiratory or dermal irritation (H333/H313) .
  • Mitigation : Use fume hoods, avoid inhalation, and store in airtight containers under inert atmospheres .

Advanced Research Questions

Q. How can experimental design (DoE) principles be applied to optimize reaction conditions for novel derivatives?

  • Approach : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Flow chemistry : Adapt continuous-flow setups (as in diphenyldiazomethane synthesis) to enhance reproducibility and scalability .
  • Statistical modeling : Apply response surface methodology (RSM) to identify optimal parameters for sulfonylation or bromination steps .

Q. How should researchers resolve contradictions in biological activity data across similar compounds?

  • Case Study : Compare the target compound’s sulfone group with methylsulfanyl analogs (e.g., N’-[3-(methylsulfanyl)phenyl]-...ethanediamide). Oxidation of methylsulfanyl to sulfone may alter binding affinity .
  • Validation : Use in vitro assays (e.g., enzyme inhibition) paired with computational docking to correlate structural changes with activity trends .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

  • Tools : Employ density functional theory (DFT) to model electronic properties (e.g., sulfonyl group’s electron-withdrawing effects) .
  • ADME Prediction : Use QSAR models to estimate logP (lipophilicity) and blood-brain barrier permeability, leveraging data from piperidine-based sulfonamides .

Q. How can this compound be modified to enhance material science applications, such as polymer compatibility?

  • Functionalization : Introduce crosslinkable groups (e.g., acrylates) via nucleophilic substitution at the piperidine nitrogen or bromophenyl ring .
  • Testing : Characterize thermal stability (TGA/DSC) and solubility in polar aprotic solvents (DMF, DMSO) for potential use in conductive polymers .

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